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Compound of Interest

Compound Name: 2-Ethoxy-6-methylpyridin-3-amine

CAS No.: 1501925-63-8

Cat. No.: B1380657

Get Quote

Executive Summary
2-Ethoxy-6-methylpyridin-3-amine is a critical pharmacophore in medicinal chemistry, serving

as a key building block for SHP2 inhibitors (e.g., TNO155 analogs) and various kinase

inhibitors used in oncology. Its structural uniqueness lies in the specific arrangement of an

electron-donating ethoxy group adjacent to a nucleophilic amine, positioned on a methylated

pyridine core.

This application note details a robust, scalable two-step synthetic route starting from the

commercially available 2-chloro-6-methyl-3-nitropyridine. Unlike traditional routes that suffer

from regioselectivity issues during nitration, this protocol leverages the inherent reactivity of the

2-chloro-3-nitro scaffold to achieve high yields (>85% overall) with excellent purity (>98%

HPLC).

Retrosynthetic Analysis & Strategy
The synthesis is designed around a Nucleophilic Aromatic Substitution (
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) followed by a Nitro Reduction. This approach avoids the challenging direct nitration of 2-
ethoxy-6-methylpyridine, which typically yields a mixture of regioisomers (3-nitro and 5-nitro).

Strategic Disconnection
Target: 2-Ethoxy-6-methylpyridin-3-amine

Precursor: 2-Ethoxy-6-methyl-3-nitropyridine

Starting Material: 2-Chloro-6-methyl-3-nitropyridine[1][2]

Rationale: The nitro group at the C3 position strongly activates the chlorine at C2 for

nucleophilic displacement by alkoxides. Once the ethoxy group is installed, the nitro group is

cleanly reduced to the primary amine.
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Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution ( )
Objective: Conversion of 2-chloro-6-methyl-3-nitropyridine to 2-ethoxy-6-methyl-3-nitropyridine.

Reagents:

2-Chloro-6-methyl-3-nitropyridine (1.0 eq)

Sodium Ethoxide (NaOEt), 21 wt% in Ethanol (1.2 eq)

Ethanol (Absolute, 10 V)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1380657/docs?utm_src=pdf-body#application-note-high-yield-synthesis-of-2-ethoxy-6-methylpyridin-3-amine
https://www.benchchem.com/product/b1586791
https://www.chemimpex.com/products/28667
https://www.benchchem.com/product/b1380657/docs?utm_src=pdf-body-img#application-note-high-yield-synthesis-of-2-ethoxy-6-methylpyridin-3-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar,

temperature probe, and addition funnel with 2-chloro-6-methyl-3-nitropyridine (10.0 g, 58.0

mmol) and absolute ethanol (80 mL).

Cooling: Cool the resulting suspension to 0–5 °C using an ice/water bath.

Addition: Add the sodium ethoxide solution (22.5 mL, 69.6 mmol) dropwise over 30 minutes.

Caution: Exothermic reaction. Maintain internal temperature < 10 °C.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25

°C). Stir for 2 hours.

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3][4] The starting

material (

) should be fully consumed, replaced by the product (

).

Quench & Workup: Pour the reaction mixture into ice-cold water (200 mL). The product

typically precipitates as a pale yellow solid.

Isolation: Stir the aqueous slurry for 30 minutes. Filter the solid and wash with cold water (2 x

50 mL) to remove residual salts.

Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 9.5 – 10.0 g (90–95%) Appearance: Pale yellow crystalline solid.

Step 2: Catalytic Hydrogenation
Objective: Reduction of the nitro group to the primary amine.

Reagents:

2-Ethoxy-6-methyl-3-nitropyridine (from Step 1) (1.0 eq)

10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
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Methanol (15 V)

Hydrogen Gas (

)

Procedure:

Setup: In a hydrogenation vessel (e.g., Parr shaker or autoclave), dissolve 2-ethoxy-6-

methyl-3-nitropyridine (9.0 g) in methanol (135 mL).

Catalyst Addition: Carefully add 10% Pd/C (0.9 g) under a nitrogen blanket. Safety Note:

Pyrophoric catalyst; keep wet with solvent.

Hydrogenation: Seal the vessel, purge with nitrogen (3x), then purge with hydrogen (3x).

Pressurize to 30–40 psi (2–3 bar) with

.

Reaction: Agitate at room temperature for 4–6 hours.

IPC: Monitor by HPLC.[3][4] The disappearance of the nitro peak and appearance of the

amine peak (lower retention time) indicates completion.

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the

pad with methanol (50 mL).[3]

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine.

Purification (if necessary): While often pure enough for subsequent steps, the product can be

recrystallized from Hexane/EtOAc or purified via short silica plug filtration if the color is dark.

Expected Yield: 6.7 – 7.1 g (90–95%) Appearance: Off-white to light brown solid/oil (oxidizes

slowly in air; store under inert gas).

Analytical Data Summary
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Parameter Specification Method

Appearance Off-white to pale brown solid Visual

Purity > 98.0%
HPLC (C18, ACN/H2O + 0.1%

TFA)

MS (ESI+) [M+H]+ = 153.1 LC-MS

1H NMR (DMSO-d6)
6.85 (d, 1H), 6.35 (d, 1H), 4.60

(s, 2H, NH2), 4.25 (q, 2H),

2.20 (s, 3H), 1.30 (t, 3H)

400 MHz NMR

Key NMR Features:

Ethoxy Group: Quartet at ~4.25 ppm and triplet at ~1.30 ppm confirm the successful

.

Amine: Broad singlet at ~4.60 ppm (exchangeable with

) confirms reduction.

Absence of Nitro: No downfield shift signals typical of nitro-aromatics.

Process Safety & Troubleshooting Guide
Critical Safety Parameters

Exotherm Control: The addition of NaOEt in Step 1 is exothermic. On a large scale (>100g),

active cooling is mandatory to prevent runaway and impurity formation (e.g., hydrolysis to the

pyridone).

Hydrogenation Risks: Pd/C is pyrophoric when dry. Always handle under inert atmosphere

(N2/Ar) and keep wet. Ensure the hydrogenation vessel is properly grounded.

Troubleshooting Table
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Problem Probable Cause Solution

Step 1: Low Yield Hydrolysis of Cl by water

Ensure Ethanol is "Absolute"

(<0.2% water). Use fresh

NaOEt.

Step 1: Pyridone Impurity Temperature too high
Maintain addition temp < 10

°C.

Step 2: Incomplete Reduction Catalyst poisoning

Check S/Cl impurities in Step 1

product. Increase catalyst

loading to 15%.

Step 2: Over-reduction De-ethoxylation (rare)
Stop reaction immediately

upon H2 uptake cessation.

Pathway Visualization
The following diagram illustrates the complete workflow, including the optional precursor

synthesis if the chloro-intermediate is not purchased.
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Quality Control Gates
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2-Ethoxy-6-methyl-3-nitropyridine
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Figure 2: Complete synthetic workflow from precursor to final amine.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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